REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH2:6][C:7]([F:16])([F:15])[CH2:8][CH2:9][C:10](OCC)=[O:11])C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C(OCC)C.C(OCC)(=O)C>[F:15][C:7]([F:16])([CH2:8][CH2:9][CH2:10][OH:11])[CH2:6][CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC(CCC(=O)OCC)(F)F)=O
|
Name
|
|
Quantity
|
638 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 mins at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for another two hours at room temperature
|
Duration
|
2 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over Na2SO4 without aqueous work-up
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCO)(CCCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 646 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67983.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |